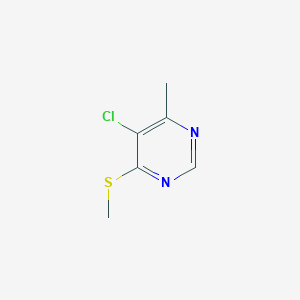
5-Chloro-4-methyl-6-(methylthio)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-methyl-6-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-6-(methylthio)pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with various reagents. One common method includes the use of chlorinating agents such as phosphorus oxychloride in the presence of a base like pyridine . Another approach involves the methylation of 4-chloro-6-methyl-2-thiopyrimidine using methyl iodide and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
5-Chloro-4-methyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, ethanol, and other nucleophiles.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
科学研究应用
5-Chloro-4-methyl-6-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-Chloro-4-methyl-6-(methylthio)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and application .
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
- 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
Uniqueness
5-Chloro-4-methyl-6-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methylthio group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications .
属性
分子式 |
C6H7ClN2S |
|---|---|
分子量 |
174.65 g/mol |
IUPAC 名称 |
5-chloro-4-methyl-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H7ClN2S/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3 |
InChI 键 |
CVRPLEZFNGBLKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=N1)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















